molecular formula C18H21N3O4S B3444059 1-[(4-methylphenyl)sulfonyl]-4-(4-nitrobenzyl)piperazine

1-[(4-methylphenyl)sulfonyl]-4-(4-nitrobenzyl)piperazine

Cat. No.: B3444059
M. Wt: 375.4 g/mol
InChI Key: NTYQPGPLZUDXJC-UHFFFAOYSA-N
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Description

1-[(4-Methylphenyl)sulfonyl]-4-(4-nitrobenzyl)piperazine is a synthetic organic compound characterized by the presence of a piperazine ring substituted with a 4-methylphenylsulfonyl group and a 4-nitrobenzyl group

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-4-[(4-nitrophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-15-2-8-18(9-3-15)26(24,25)20-12-10-19(11-13-20)14-16-4-6-17(7-5-16)21(22)23/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYQPGPLZUDXJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-methylphenyl)sulfonyl]-4-(4-nitrobenzyl)piperazine typically involves the following steps:

    Formation of the piperazine core: This can be achieved by reacting piperazine with 4-methylbenzenesulfonyl chloride under basic conditions to form 1-[(4-methylphenyl)sulfonyl]piperazine.

    Introduction of the nitrobenzyl group: The next step involves the alkylation of the piperazine derivative with 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Methylphenyl)sulfonyl]-4-(4-nitrobenzyl)piperazine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, typically under basic conditions.

Major Products:

    Reduction: 1-[(4-Methylphenyl)sulfonyl]-4-(4-aminobenzyl)piperazine.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(4-Methylphenyl)sulfonyl]-4-(4-nitrobenzyl)piperazine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Materials Science: The compound’s structural features make it suitable for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 1-[(4-methylphenyl)sulfonyl]-4-(4-nitrobenzyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and nitrobenzyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

  • 1-[(4-Methylphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine
  • 1-[(4-Methylphenyl)sulfonyl]-4-(4-aminobenzyl)piperazine
  • 1-[(4-Methylphenyl)sulfonyl]-4-(4-methylbenzyl)piperazine

Uniqueness: 1-[(4-Methylphenyl)sulfonyl]-4-(4-nitrobenzyl)piperazine is unique due to the presence of both the sulfonyl and nitrobenzyl groups, which confer distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(4-methylphenyl)sulfonyl]-4-(4-nitrobenzyl)piperazine
Reactant of Route 2
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1-[(4-methylphenyl)sulfonyl]-4-(4-nitrobenzyl)piperazine

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